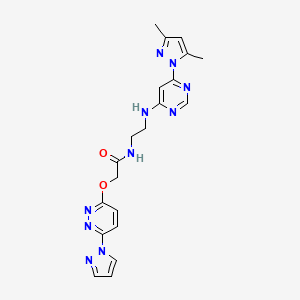

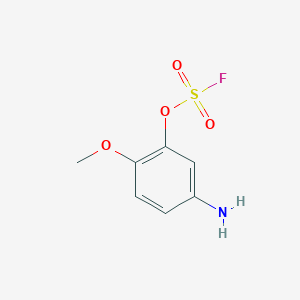

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

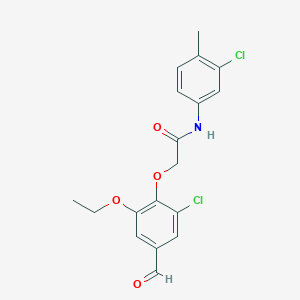

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The electron-withdrawing nature of the fluorosulfonyloxy group could potentially influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amino group might participate in acid-base reactions, the fluorosulfonyloxy group could potentially undergo nucleophilic substitution reactions, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Applications De Recherche Scientifique

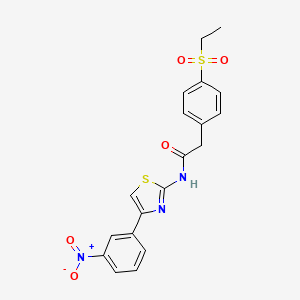

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene, with its fluorosulfonyl group, could potentially be used in the direct fluorosulfonylation process to produce sulfonyl fluorides .

SuFEx Click Chemistry

The SuFEx (sulfur(VI) fluoride exchange) click reaction is a powerful tool for the synthesis of small molecules and late-stage functionalization of bioactive molecules . The fluorosulfonyloxy group in 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene could potentially participate in SuFEx reactions .

Synthesis of Fluorescent Compounds

The compound 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was synthesized through the SuFEx click reaction . Given the structural similarity, 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene could potentially be used to synthesize similar fluorescent compounds .

Drug Discovery

Sulfonyl fluorides are used in drug discovery . The fluorosulfonyloxy group in 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene could potentially be used to create new drug candidates .

Materials Science

Sulfonyl fluorides are used in materials science . The fluorosulfonyloxy group in 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene could potentially be used to create new materials .

Chemical Biology

Sulfonyl fluorides are used in chemical biology . The fluorosulfonyloxy group in 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene could potentially be used in chemical biology research .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as sulfonyl fluorides, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

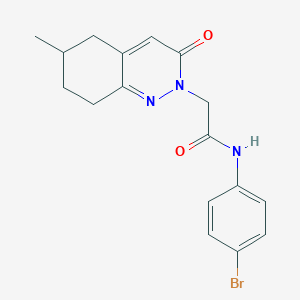

It’s worth noting that sulfonyl fluorides, which share a similar structure, can undergo direct fluorosulfonylation with fluorosulfonyl radicals, providing an efficient approach for producing sulfonyl fluorides .

Biochemical Pathways

Compounds with similar structures, such as sulfonyl fluorides, have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals could potentially lead to the creation of diverse functionalized sulfonyl fluorides .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which could potentially involve this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

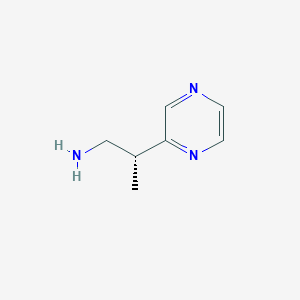

IUPAC Name |

4-amino-2-fluorosulfonyloxy-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO4S/c1-12-6-3-2-5(9)4-7(6)13-14(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYUCPYDSWDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)

![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)

![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)